molecular formula C16H24O4S B14571013 Dicyclohexyl thiirane-2,3-dicarboxylate CAS No. 61391-25-1

Dicyclohexyl thiirane-2,3-dicarboxylate

Cat. No.: B14571013
CAS No.: 61391-25-1
M. Wt: 312.4 g/mol
InChI Key: OCNYMDOVTXLYEI-UHFFFAOYSA-N
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Description

Dicyclohexyl thiirane-2,3-dicarboxylate (DTDC) is a sulfur-containing cyclic ester derivative featuring a thiirane (episulfide) ring fused to a dicarboxylate backbone. The compound is characterized by two cyclohexyl ester groups attached to the thiirane-2,3-dicarboxylate core. The thiirane ring’s inherent strain and sulfur atom likely confer distinct reactivity compared to oxygenated analogs .

Properties

CAS No.

61391-25-1

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

dicyclohexyl thiirane-2,3-dicarboxylate

InChI

InChI=1S/C16H24O4S/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2

InChI Key

OCNYMDOVTXLYEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2C(S2)C(=O)OC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl thiirane-2,3-dicarboxylate typically involves the reaction of cyclohexyl derivatives with thiirane precursors. One common method is the reaction of dicyclohexyl maleate with sulfur sources under controlled conditions to form the thiirane ring. The reaction is often carried out in the presence of a base, such as potassium hydroxide, and an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl thiirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexyl thiirane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl thiirane-2,3-dicarboxylate involves the interaction of the thiirane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound’s molecular targets and pathways include enzymes and proteins that interact with sulfur-containing compounds, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of DTDC include:

Compound Name Core Structure Ester Groups CAS Number Molecular Formula Molecular Weight
Dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate Oxirane (epoxide) Cyclohexyl 84315-89-9 C₁₆H₂₄O₅S* 336.4 g/mol
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate Cyclohexane 2-ethylhexyl 84-71-9 C₂₄H₄₄O₄ 396.6 g/mol
Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate Substituted cyclohexane Ethyl, 4-chlorophenyl Not provided C₂₀H₂₃ClO₇ 410.8 g/mol
Dicyclohexyl benzene-1,3-dicarboxylate Benzene Cyclohexyl 18699-42-8 C₂₀H₂₆O₄ 330.4 g/mol

Notes:

  • DTDC vs. Oxirane Analog : Replacing sulfur with oxygen in the oxirane derivative reduces ring strain but eliminates sulfur’s nucleophilicity and redox activity. This substitution may alter reactivity in ring-opening polymerizations or cross-linking reactions .
  • DTDC vs.
  • DTDC vs. Aromatic Analogs : Benzene-based dicarboxylates (e.g., dicyclohexyl benzene-1,3-dicarboxylate) lack the strained cyclic ether/sulfide moiety, resulting in lower chemical reactivity but greater thermal stability .

Physicochemical Properties

  • Solubility: Cyclohexyl esters (e.g., DTDC and its analogs) are typically lipophilic due to bulky cyclohexyl groups, limiting water solubility. For instance, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is classified as a non-polar solvent with applications in plasticizers .
  • Thermal Stability : Thiiranes are generally less thermally stable than epoxides due to weaker C–S bonds. For example, dicyclohexyl disulfide (CAS 2550-40-5) decomposes at lower temperatures compared to analogous ethers .

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